molecular formula C12H16ClN3O2S2 B2973875 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1219220-85-5

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No. B2973875
CAS RN: 1219220-85-5
M. Wt: 333.85
InChI Key: HCWRUUKYRLLDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is commonly referred to as DMPT and is primarily used as a feed additive for livestock. However, recent studies have shown that DMPT has numerous other applications, including its use in scientific research.

Mechanism of Action

DMPT's mechanism of action is primarily attributed to its ability to react with H2S and inhibit PHD enzymes. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques. Inhibition of PHD enzymes by DMPT leads to the stabilization of HIF and the induction of various downstream genes.
Biochemical and Physiological Effects
DMPT has numerous biochemical and physiological effects. DMPT's ability to react with H2S and inhibit PHD enzymes leads to the stabilization of HIF and the induction of various downstream genes. This, in turn, leads to various physiological effects, including increased angiogenesis, erythropoiesis, and glucose uptake.

Advantages and Limitations for Lab Experiments

DMPT has numerous advantages for lab experiments. DMPT is a highly specific biomarker for H2S, making it an excellent tool for studying H2S signaling in biological systems. DMPT's ability to inhibit PHD enzymes also makes it an excellent tool for studying the cellular response to hypoxia.
However, DMPT has some limitations for lab experiments. DMPT's synthesis method is complex and requires multiple steps, making it challenging to produce in large quantities. DMPT's fluorescent product is also sensitive to various environmental factors, including pH and temperature, which can affect its detection.

Future Directions

DMPT has numerous future directions for scientific research. One of the primary directions is the development of new methods for DMPT synthesis, which can increase its production in large quantities. Another direction is the development of new techniques for detecting DMPT's fluorescent product, which can improve its sensitivity and specificity. Additionally, DMPT's ability to inhibit PHD enzymes makes it an excellent candidate for the development of new drugs for the treatment of various diseases, including cancer and ischemic heart disease.

Synthesis Methods

DMPT is synthesized through a multistep process that involves the reaction of 3-methylthiophenyl hydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The product is then treated with chlorosulfonic acid to form 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide. The final step involves the reaction of the sulfonamide with hydrochloric acid to form DMPT hydrochloride.

Scientific Research Applications

DMPT has numerous applications in scientific research. One of the primary uses of DMPT is as a biomarker for hydrogen sulfide (H2S) in biological systems. H2S is a gaseous signaling molecule that plays a crucial role in various physiological processes, including vasodilation, inflammation, and apoptosis. DMPT reacts with H2S to form a fluorescent product, which can be detected using various spectroscopic techniques.
DMPT is also used as a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes play a crucial role in the regulation of hypoxia-inducible factor (HIF), which is involved in the cellular response to hypoxia. DMPT inhibits PHD enzymes, leading to the stabilization of HIF and the induction of various downstream genes.

properties

IUPAC Name

1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2.ClH/c1-9-12(8-15(2)13-9)19(16,17)14-10-5-4-6-11(7-10)18-3;/h4-8,14H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRUUKYRLLDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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